molecular formula C14H16N2O2S4 B2469821 3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one CAS No. 1704637-28-4

3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one

Cat. No. B2469821
CAS RN: 1704637-28-4
M. Wt: 372.53
InChI Key: ZAAWJXREHFIQDT-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H16N2O2S4 and its molecular weight is 372.53. The purity is usually 95%.
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Scientific Research Applications

Antitrypanosomal and Anticancer Activity

  • Synthesis of 5-enamine-4-thiazolidinone derivatives has shown significant antitrypanosomal activity against Trypanosoma brucei brucei and Trypanosoma brucei gambiense, with some compounds inhibiting growth at sub-micromolar concentrations. Additionally, one compound demonstrated anticancer activity against various human tumor cell lines (Holota et al., 2019).

Antimicrobial Activity

  • Research into rhodanine-3-acetic acid derivatives revealed that these compounds have activity against a range of bacteria and mycobacteria, including Mycobacterium tuberculosis. This study indicates their potential as antimicrobial agents (Kraký et al., 2017).

Synthesis and Characterization

  • A study on the convenient synthesis of benzoxazin-3(4H)-ones and thiazolidine-2,4-diones using microwave-assisted synthesis highlights the evolving methods in the synthesis of these compounds, which could be crucial for further pharmacological studies (Zidar et al., 2009).

Anticancer and Antitumor Activity

  • The synthesis and evaluation of N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl) compounds have shown cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, pointing towards their potential in cancer therapy (Nguyen et al., 2019).

Aldose Reductase Inhibitory Action

  • Studies on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have demonstrated that these compounds are potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. One compound was identified as being more effective than the existing drug, epalrestat, suggesting a new avenue for diabetes treatment (Kučerová-Chlupáčová et al., 2020).

Antipsychotic and Anticonvulsant Agents

  • Research into benzoxazepine and benzothiazepine derivatives has shown potential for these compounds as antipsychotic and anticonvulsant agents, contributing to the development of treatments for neurological disorders (Kaur et al., 2012).

properties

IUPAC Name

3-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S4/c17-12(8-16-13(18)9-22-14(16)19)15-4-3-11(21-7-5-15)10-2-1-6-20-10/h1-2,6,11H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAWJXREHFIQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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